N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound known for its unique structural features and significant applications in various fields. The compound contains trifluoromethyl groups attached to a phenyl ring, which imparts distinct chemical properties, making it valuable in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide is a type of (thio)urea derivative that has been used extensively as an organocatalyst in organic chemistry . The primary targets of this compound are substrates that can be activated and subsequently stabilized by the compound’s ability to form explicit double hydrogen bonding .
Mode of Action
The compound interacts with its targets by activating the substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This interaction results in changes in the chemical structure of the substrates, enabling them to participate in various organic transformations .
Biochemical Pathways
The compound affects the biochemical pathways involved in organic transformations. By activating substrates and stabilizing partially developing negative charges, it facilitates the progression of these pathways and influences their downstream effects . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the activation of substrates and stabilization of partially developing negative charges. This results in the promotion of organic transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can affect its stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure complete conversion and high yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(trifluoromethylsulfonyl)aniline: Similar in structure but with different functional groups, leading to varied reactivity and applications.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with trifluoromethyl groups, used in different synthetic applications.
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use in triflation reactions and as a reagent in organic synthesis.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide stands out due to its specific combination of trifluoromethyl groups and sulfonamide functionality, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and stability under various conditions .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO2S/c15-13(16,17)9-6-10(14(18,19)20)8-11(7-9)21-24(22,23)12-4-2-1-3-5-12/h1-8,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKIAOQOFUWHBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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